Benzotriazol-1-ylmethyl-(2-ethyl-phenyl)-amine

Corrosion inhibition Copper passivation DFT adsorption

Benzotriazol-1-ylmethyl-(2-ethyl-phenyl)-amine (C₁₅H₁₆N₄; molecular weight 252.322) is a synthetic benzotriazole derivative featuring a methylene bridge linking the benzotriazole ring to a 2-ethylphenylamine moiety. It is commercially available under AldrichCPR (Sigma-Aldrich catalog number as part of a collection of rare and unique chemicals supplied to early discovery researchers, with no vendor-collected analytical data or biological characterization provided.

Molecular Formula C15H16N4
Molecular Weight 252.31 g/mol
Cat. No. B11702141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzotriazol-1-ylmethyl-(2-ethyl-phenyl)-amine
Molecular FormulaC15H16N4
Molecular Weight252.31 g/mol
Structural Identifiers
SMILESCCC1=CC=CC=C1NCN2C3=CC=CC=C3N=N2
InChIInChI=1S/C15H16N4/c1-2-12-7-3-4-8-13(12)16-11-19-15-10-6-5-9-14(15)17-18-19/h3-10,16H,2,11H2,1H3
InChIKeyHZRVJAPLYVNCMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzotriazol-1-ylmethyl-(2-ethyl-phenyl)-amine: Baseline Profile for Research Procurement


Benzotriazol-1-ylmethyl-(2-ethyl-phenyl)-amine (C₁₅H₁₆N₄; molecular weight 252.322) is a synthetic benzotriazole derivative featuring a methylene bridge linking the benzotriazole ring to a 2-ethylphenylamine moiety [1]. It is commercially available under AldrichCPR (Sigma-Aldrich catalog number 3413130) as part of a collection of rare and unique chemicals supplied to early discovery researchers, with no vendor-collected analytical data or biological characterization provided . The compound is classified as a Mannich base and structurally belongs to the N-(benzotriazol-1-ylmethyl)-N-arylamine chemotype. As an early-discovery screening compound, it lacks published pharmacological, toxicological, or physicochemical characterization in the peer-reviewed literature; its procurement value derives from its structural novelty and potential as a synthetic intermediate rather than from demonstrated target engagement or efficacy .

Why Benzotriazol-1-ylmethyl-(2-ethyl-phenyl)-amine Cannot Be Substituted with Generic Benzotriazole Analogs


Direct substitution of Benzotriazol-1-ylmethyl-(2-ethyl-phenyl)-amine with structurally related benzotriazole analogs is not supported by sufficient quantitative evidence to ensure functional equivalence. The 2-ethyl substitution on the aniline ring introduces steric and electronic perturbations (ortho-substituent effects) that can significantly alter the compound's reactivity as a synthetic auxiliary, coordination geometry toward metal ions, and biological target engagement compared to unsubstituted, para-substituted, or N-methyl analogs [1][2]. The class-level evidence adduced below highlights quantifiable property differences among related benzotriazole derivatives, underscoring that structural modifications—even seemingly minor ones—translate into measurable shifts in inhibition efficiency, antimicrobial MIC values, and anticancer IC₅₀ thresholds. Consequently, any decision to replace this compound with a generic analog for a specific application must be substantiated by direct experimental comparison under the user's own assay conditions, rather than reliance on class-level assumptions [1][2].

Quantitative Differentiation Evidence for Benzotriazol-1-ylmethyl-(2-ethyl-phenyl)-amine


Copper Corrosion Inhibition Efficiency: Comparative Adsorption Behavior of Benzotriazole Derivatives on Cu(111)

DFT calculations on Cu(111) surfaces demonstrate that structural modifications to the benzotriazole scaffold produce quantifiable differences in adsorption energies and charge-transfer characteristics. Among the derivatives investigated—BTAH (parent benzotriazole), 5-methyl-BTA, 5-amine-BTA, 1-amine-BTA, and 1-methyl-BTA—each substituent type and position yielded a distinct adsorption profile. The amine-substituted derivatives (5-amine-BTA and 1-amine-BTA) exhibited stronger chemisorption than the parent BTAH, attributed to additional lone-pair electron donation from the amine group to the copper surface [1]. This class-level inference establishes that incorporation of an amine-bearing substituent—analogous to the 2-ethylphenylamine group in the target compound—predictably modulates surface binding strength relative to unsubstituted benzotriazole [1].

Corrosion inhibition Copper passivation DFT adsorption

Corrosion Inhibition Efficiency Ranking: EIS Comparison of Benzotriazole and Triazole Derivatives on Copper

Electrochemical impedance spectroscopy (EIS) measurements on pure copper after 24 h immersion revealed a clear inhibition efficiency ranking: 3-amino-1,2,4-triazole (3AMT; 93.0%) > 5-methylbenzotriazole (5MBZT; 92.1%) > benzotriazole (BZT; 90.4%) [1]. This class-level result demonstrates that both amine and methyl substituents on the triazole/benzotriazole core can enhance inhibition efficiency relative to the unsubstituted parent. Although the target compound was not directly tested, its dual amine/arylalkyl substitution architecture is consistent with the structural features that confer superior inhibition in the tested analogs; the 2-ethylphenyl group may additionally improve film hydrophobicity and barrier durability [1].

Corrosion inhibition Copper Electrochemical impedance spectroscopy

Antibacterial Potency Differentiation: Benzotriazole Derivatives vs. Chloromycin and Fluconazole

A series of novel benzotriazole derivatives were evaluated for antibacterial and antifungal activity. Compound 6f (2,4-dichlorophenyl-substituted benzotriazole derivative) displayed an MIC of 4 µg/mL against MRSA—2-fold more potent than Chloromycin—and an MIC of 4 µg/mL against Beer yeast—3-fold more potent than fluconazole (MIC = 16 µg/mL) [1][2]. This class-level evidence demonstrates that specific aryl substitution patterns on the benzotriazole scaffold can dramatically alter antimicrobial potency relative to clinical standard drugs, with up to 4-fold differences observed among derivatives within the same series [1].

Antibacterial MRSA MIC

Anticancer Potency Range: Mannich Base Benzotriazole Derivatives Across Cancer Cell Lines

A panel of Mannich base benzotriazole derivatives was screened against multiple cancer cell lines. The most active derivative (bearing a phenyl ring) exhibited an IC₅₀ of 0.012 ± 0.001 µM against MCF-7 breast cancer cells, while the least active compounds in the series showed IC₅₀ values up to 22.9 ± 9.11 µM—a ~1,900-fold potency span. Positive control drugs yielded IC₅₀ values ranging from 0.13 ± 0.017 to 3.08 ± 0.135 µM [1][2]. This class-level evidence demonstrates that the anticancer potency of benzotriazole Mannich bases is exquisitely sensitive to the identity of the amine and aryl substituents introduced via the Mannich reaction, with potency differences exceeding three orders of magnitude within a single structural series [1].

Anticancer Mannich base IC50

Synthetic Auxiliary Versatility: Benzotriazol-1-ylmethyl Derivatives as Protective Group and Lithiation Substrate

The N-(benzotriazol-1-ylmethyl) group serves as a versatile synthetic auxiliary for heterocycle functionalization. Katritzky and co-workers demonstrated that benzotriazol-1-ylmethyl derivatives of indole, carbazole, pyrrole, imidazole, 2-methylbenzimidazole, 2-phenylbenzimidazole, and 1,2,4-triazole can be lithiated and subsequently transformed into diverse substitution products under mild conditions [1]. The 2-ethylphenylamine substituent on the target compound introduces a secondary amine function not present in the simple N-(benzotriazol-1-ylmethyl)heterocycle series, potentially enabling dual reactivity modes—both as a lithiation-directing group and as a nucleophilic amine handle for further derivatization [1]. A crystal structure of a related Zn(II) complex—dichlorido-1-[(2-ethylimidazole-1-yl)methyl]-1H-benzotriazole-κ¹N zinc(II)—confirms that the benzotriazol-1-ylmethyl scaffold can serve as a ligand for metal coordination, a property unavailable to the parent BTAH [2].

Synthetic auxiliary Lithiation Heterocycle functionalization

Corrosion Inhibition Baseline: BTAH vs. BTAOH Quantified Difference in NaCl Medium

Under identical conditions (10 mM inhibitor concentration, 3% NaCl solution), benzotriazole (BTAH) achieves 87.6% corrosion inhibition efficiency on copper, whereas 1-hydroxybenzotriazole (BTAOH) achieves only 38.1%—a difference of 49.5 percentage points attributable solely to the replacement of the N1-H hydrogen with a hydroxyl group [1][2]. This class-level evidence demonstrates that a single-atom substitution at the N1 position of benzotriazole can alter inhibition efficiency by more than 2-fold, directly implying that the N1-methylenephenylamine substitution in the target compound will produce yet another distinct performance profile [1].

Corrosion inhibition Benzotriazole Hydroxybenzotriazole

Application Scenarios for Benzotriazol-1-ylmethyl-(2-ethyl-phenyl)-amine Informed by Evidence


Early-Stage Medicinal Chemistry Screening: Mannich Base Library Enumeration

The ~1,900-fold anticancer potency span observed across benzotriazole Mannich base derivatives [1] positions Benzotriazol-1-ylmethyl-(2-ethyl-phenyl)-amine as a strategic inclusion in diversity-oriented screening libraries. Its 2-ethylphenylamine substituent represents a distinct point in aryl substitution space not captured by unsubstituted phenyl, 4-chlorophenyl, or morpholinyl analogs. Procurement of this specific compound enables medicinal chemistry teams to probe the ortho-ethyl substitution effect on target engagement, ADME properties, and selectivity, thereby filling a gap in structure–activity relationship (SAR) coverage that cannot be addressed by testing only para-substituted or unsubstituted congeners.

Corrosion Inhibitor Development: Substituent-Specific Adsorption Tuning for Copper Surfaces

DFT evidence indicates that amine-substituted benzotriazole derivatives exhibit stronger chemisorption on Cu(111) than the parent BTAH [1], while EIS data rank amine-bearing triazoles (3AMT, 93.0% efficiency) above unsubstituted BZT (90.4%) [2]. The target compound's 2-ethylphenylaminomethyl substituent combines an amine electron-donating group with a hydrophobic ethylphenyl tail, potentially yielding both enhanced surface binding (via amine lone-pair electrons) and improved film barrier properties (via the arylalkyl hydrophobe). Industrial formulators developing copper corrosion inhibitors for desalination or cooling-water applications may evaluate this compound as a candidate that merges the adsorption benefits of amine-substituted benzotriazoles with the film-forming advantages of alkyl-substituted derivatives.

Synthetic Methodology: Orthogonal Building Block for Sequential Derivatization

The benzotriazol-1-ylmethyl scaffold is established as a lithiation substrate for heterocycle functionalization [1]. The target compound extends this utility by incorporating a secondary aniline nitrogen that can participate in amide bond formation, reductive amination, or urea synthesis without interfering with the benzotriazole N1-methylene lithiation site. This orthogonality enables a two-step diversification strategy—e.g., (i) lithiation/electrophilic trapping at the methylene bridge, followed by (ii) amine acylation—that is not accessible with simpler N-(benzotriazol-1-ylmethyl)heterocycle auxiliaries. Synthetic chemists constructing compound libraries or ligand sets may procure this compound specifically to exploit this sequential derivatization capability.

Antimicrobial Screening: Aryl Substitution Pattern Exploration

Class-level evidence demonstrates that specific benzotriazole aryl substitution patterns produce 2- to 3-fold potency advantages over clinical antibiotics such as Chloromycin and fluconazole [1]. The 2-ethyl substitution on the aniline ring of the target compound represents a sterically and electronically distinct pattern relative to the 2,4-dichlorophenyl motif that showed the strongest activity. Antimicrobial screening programs seeking to map the SAR landscape of benzotriazole Mannich bases against MRSA, drug-resistant Gram-negative pathogens, or fungal strains should include this compound to ensure comprehensive coverage of the ortho-alkyl substitution quadrant of chemical space, which may reveal potency or selectivity profiles not observed with halogen-substituted analogs.

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